molecular formula C14H16Cl2N2O2 B13750077 6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride CAS No. 102489-58-7

6'-Chloro-2-(2-furylmethyl)amino-o-acetotoluidide, hydrochloride

Cat. No.: B13750077
CAS No.: 102489-58-7
M. Wt: 315.2 g/mol
InChI Key: XNWJQDGKBHEVSM-UHFFFAOYSA-N
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Description

[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride is a chemical compound with the molecular formula C14H16Cl2N2O2 It is known for its unique structure, which includes a furan ring and a chlorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-methylaniline, which can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The next step involves the reaction of 2-chloro-6-methylaniline with furan-2-carbaldehyde under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azaniumchloride apart from similar compounds is its combination of a furan ring and a chlorinated aniline derivative. This unique structure imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

102489-58-7

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(furan-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C14H15ClN2O2.ClH/c1-10-4-2-6-12(15)14(10)17-13(18)9-16-8-11-5-3-7-19-11;/h2-7,16H,8-9H2,1H3,(H,17,18);1H

InChI Key

XNWJQDGKBHEVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CO2.[Cl-]

Origin of Product

United States

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